4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane is a boronic acid derivative known for its unique structure and reactivity. This compound is characterized by the presence of a cyclobutyl ring attached to a boron-containing dioxaborolane moiety. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.
Preparation Methods
The synthesis of 4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the reaction of 2-phenylcyclobutanone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boronic ester back to the corresponding borane.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It has applications in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic ester moiety, which facilitate the formation of the carbon-carbon bond .
Comparison with Similar Compounds
Similar compounds to 4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane include other boronic esters such as:
- 4,4,5,5-Tetramethyl-2-(2-phenylcyclopropyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-phenylcyclopentyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-phenylcyclohexyl)-1,3,2-dioxaborolane
What sets this compound apart is its unique cyclobutyl ring, which imparts distinct reactivity and stability compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs .
Properties
Molecular Formula |
C16H23BO2 |
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Molecular Weight |
258.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-11-10-13(14)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3 |
InChI Key |
UNJZETLZTWDZEQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC2C3=CC=CC=C3 |
Origin of Product |
United States |
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